

TAK-901: Stability, Storage, and Handling

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Compound Focus: Tak-901

CAS No.: 934541-31-8

Cat. No.: S548714

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Q1: What are the correct storage conditions for TAK-901 to ensure its stability?

TAK-901 is a small molecule kinase inhibitor that requires specific storage conditions to maintain its stability and potency over time. The key parameters are summarized below.

Parameter	Specification
Long-Term Storage	Desiccate at -20°C [1]
Short-Term Storage	0°C [2]
Physical Form	Powder [1]
Purity	≥98% [3] [2]
Solubility	2 mg/mL (3.96 mM) in DMSO (requires ultrasonic treatment and warming) [1]

Q2: How should I prepare and handle stock solutions of TAK-901?

Proper preparation of stock solutions is critical for experimental reproducibility. Please follow these guidelines:

- Preparation:** To dissolve the powder, warm the vial at **37°C** and use brief sonication in an ultrasonic bath [1].

- **Aliquoting:** It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
- **Stability:** While stock solutions can be stored below **-20°C** for several months, preparing and using the solution on the same day is best practice for optimal results [1].
- **Handling:** Before opening a vial that has been stored in the freezer, allow it to stand at room temperature for at least an hour to prevent condensation of water vapor into the product, which could affect stability [1].

Q3: I am encountering issues with my TAK-901 experiment. What could be wrong?

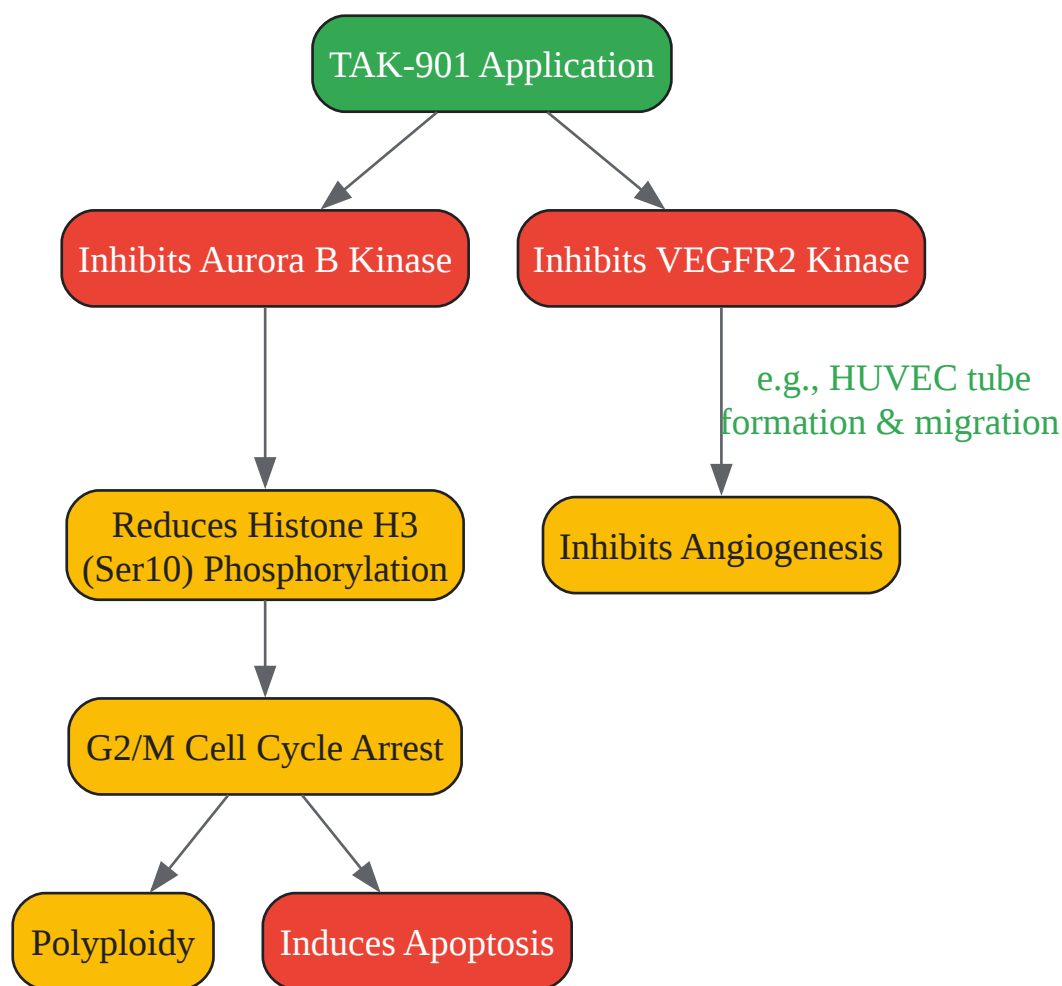
The table below outlines common problems and their solutions.

Problem	Possible Cause	Troubleshooting Solution
Low Solubility	Insufficient energy for dissolution.	Ultrasonicate while warming to 37°C . Pre-warm DMSO if needed [1].
Product Adhered to Vial	Packaging reversed during transport.	Gently shake the vial until the powder falls to the bottom before opening [1].
Loss of Activity	Improper storage, repeated freeze-thaw cycles, or contamination.	Store desiccated at -20°C , prepare single-use aliquots, and use aseptic technique [1].

Experimental Protocols & Biological Activity

TAK-901 is a novel, potent **multitargeted Aurora B kinase inhibitor** ($IC_{50} = 1.8-15$ nM) with additional activity against VEGFR2 and PDGFR β . It exhibits minimal inhibitory activity against Aurora A, confirming its selectivity for Aurora B over other cell cycle-related kinases [3]. Its mechanism leads to the suppression of histone H3 phosphorylation, induction of G2/M cell cycle arrest, and ultimately, apoptosis in tumor cells [1] [3].

The following diagram illustrates the primary signaling pathway and cellular effects of **TAK-901**.



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Key In Vitro Cellular Assays

The table below summarizes common protocols used to study **TAK-901**'s effects. These methods are adapted from literature citing its biological characterization [3].

Assay Type	Key Protocol Steps	Example Results & Interpretation
Antiproliferation [3]	Seed cells (e.g., HCT116) in 96-well plates (2x10 ³ cells/well). Treat with TAK-901 (1-200 nM) for 72 hours. Measure viability with CellTiter-Glo reagent.	IC₅₀ range: 12-38 nM across various cancer lines. Calculated dose-response curve indicates potency.

Assay Type	Key Protocol Steps	Example Results & Interpretation
Cell Cycle Analysis [3]	Treat cells (e.g., HCT116) with 20 nM TAK-901 for 24h. Fix with ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze with flow cytometry.	Result: G2/M population increases from 16% (control) to 62%. Indicates cell cycle arrest.
Apoptosis Assay [3]	Treat cells (e.g., MCF-7) with 30 nM TAK-901 for 48h. Stain with Annexin V-FITC and PI. Analyze with flow cytometry.	Result: 42% increase in Annexin V-positive cells. Confirms induction of programmed cell death.
Western Blot (Biomarker) [3]	Treat cells with TAK-901 (2-50 nM) for 6h. Lyse cells, run SDS-PAGE, and probe with anti-phospho-Histone H3 (Ser10) antibody.	Result: Dose-dependent reduction in p-Histone H3 signal. Confirms on-target Aurora B inhibition.

Key In Vivo Efficacy Model

- **Model:** HCT116 colorectal cancer xenograft in nude mice [3].
- **Dosing:** 30 mg/kg via oral gavage, once daily for 14 days [3].
- **Expected Outcome:** Approximately **80% tumor growth inhibition** compared to the vehicle control group, with no significant body weight loss observed [3].

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References

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